N-(4-bromo-3-chlorophenyl)-N-[(5-bromo-2-thienyl)methylene]amine
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Overview
Description
N-(4-bromo-3-chlorophenyl)-N-[(5-bromo-2-thienyl)methylene]amine is an organic compound that belongs to the class of imines This compound is characterized by the presence of bromine, chlorine, and thiophene moieties, which contribute to its unique chemical properties
Preparation Methods
The synthesis of N-(4-bromo-3-chlorophenyl)-N-[(5-bromo-2-thienyl)methylene]amine typically involves a multi-step process. One common method is the Suzuki cross-coupling reaction. This reaction involves the coupling of 4-bromo-2-methylaniline with 3-bromothiophene-2-carbaldehyde in the presence of a palladium catalyst and a base such as potassium phosphate. The reaction is carried out at elevated temperatures, typically around 90°C, and results in the formation of the desired product in good yields .
Chemical Reactions Analysis
N-(4-bromo-3-chlorophenyl)-N-[(5-bromo-2-thienyl)methylene]amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of amines.
Scientific Research Applications
N-(4-bromo-3-chlorophenyl)-N-[(5-bromo-2-thienyl)methylene]amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: The compound’s potential medicinal properties are explored in drug discovery and development. It serves as a lead compound for designing new drugs with improved efficacy and safety profiles.
Industry: In materials science, it is used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(4-bromo-3-chlorophenyl)-N-[(5-bromo-2-thienyl)methylene]amine involves its interaction with specific molecular targets. The compound can act as an electron donor or acceptor, depending on the nature of the target. It may interact with enzymes, receptors, or other proteins, leading to changes in their activity and function. The exact pathways and molecular targets involved vary depending on the specific application and context of use .
Comparison with Similar Compounds
N-(4-bromo-3-chlorophenyl)-N-[(5-bromo-2-thienyl)methylene]amine can be compared with other similar compounds, such as:
4-bromo-N’-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide: This compound also contains bromine and imine functionalities but differs in its overall structure and specific substituents.
N’-[(E)-(4-bromo-3-thienyl)methylidene]-4-(trifluoromethyl)benzenecarbohydrazide: This compound features a similar thiophene moiety but includes a trifluoromethyl group, which imparts different chemical properties.
Properties
Molecular Formula |
C11H6Br2ClNS |
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Molecular Weight |
379.5 g/mol |
IUPAC Name |
N-(4-bromo-3-chlorophenyl)-1-(5-bromothiophen-2-yl)methanimine |
InChI |
InChI=1S/C11H6Br2ClNS/c12-9-3-1-7(5-10(9)14)15-6-8-2-4-11(13)16-8/h1-6H |
InChI Key |
JXYDFKCTAYNTII-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1N=CC2=CC=C(S2)Br)Cl)Br |
Canonical SMILES |
C1=CC(=C(C=C1N=CC2=CC=C(S2)Br)Cl)Br |
Origin of Product |
United States |
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